molecular formula C12H13BrS B14234886 Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- CAS No. 415680-10-3

Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-

Cat. No.: B14234886
CAS No.: 415680-10-3
M. Wt: 269.20 g/mol
InChI Key: TUHXKWAKKCDTII-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are aromatic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a bromine atom at the 3-position and a tert-butyl group at the 2-position of the benzothiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

The synthesis of Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- can be achieved through various methods. One common approach involves the bromination of benzo[b]thiophene derivatives. For instance, the reaction of 2,5-dialkylthiophenes with bromine (Br2) can yield the corresponding 2,5-dialkyl-3,4-dibromothiophenes . Another method involves the electrochemical synthesis of benzothiophene derivatives using sulfonhydrazides and internal alkynes under electrochemical conditions . Industrial production methods may involve large-scale bromination reactions using appropriate catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, benzothiophene derivatives can act as ligands for estrogen receptors, modulating their activity and influencing gene expression . The compound’s bromine and tert-butyl groups contribute to its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- can be compared with other benzothiophene derivatives such as:

The uniqueness of Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

415680-10-3

Molecular Formula

C12H13BrS

Molecular Weight

269.20 g/mol

IUPAC Name

3-bromo-2-tert-butyl-1-benzothiophene

InChI

InChI=1S/C12H13BrS/c1-12(2,3)11-10(13)8-6-4-5-7-9(8)14-11/h4-7H,1-3H3

InChI Key

TUHXKWAKKCDTII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2S1)Br

Origin of Product

United States

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